Unconventional myosin-Ib (911-919)

Neoantigen MHC Class I HLA-A*03

This Unconventional Myosin-Ib (911-919) peptide (KINKNPKYK) is the validated E911K tumor neoepitope for HLA-A*03, not a generic myosin fragment. The E→K mutation creates a critical lysine anchor; wild-type (EINKNPKYK) fails HLA-A*03 binding (>5000 nM). Essential for neoantigen TCR discovery, ELISpot/multimer monitoring, and personalized cancer vaccine R&D. Substitution invalidates assay specificity.

Molecular Formula
Molecular Weight
Cat. No. B1575294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUnconventional myosin-Ib (911-919)
SynonymsUnconventional myosin-Ib (911-919)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Unconventional myosin-Ib (911-919): A Tumor-Specific Neoepitope Peptide for Immuno-Oncology Research and Development


Unconventional myosin-Ib (911-919) is a 9-mer peptide with the amino acid sequence KINKNPKYK . It is not a generic fragment of the motor protein myosin-Ib but a specific tumor neoepitope resulting from a somatic missense mutation (E911K) in the MYO1B gene . This mutation transforms a non-immunogenic self-peptide into a high-affinity ligand for the HLA-A*03 supertype of MHC Class I molecules, making it a validated target for T-cell-based cancer immunotherapies . Its primary research application is as a neoantigen in the study of CD8+ T-cell responses and personalized cancer vaccine development .

Why Generic Myosin Peptides Cannot Substitute for the Unconventional myosin-Ib (911-919) Neoepitope


Generic substitution with other myosin-derived peptides, or even the wild-type (WT) sequence of this specific region, is invalid for immuno-oncology applications. The immunogenicity of the Unconventional myosin-Ib (911-919) peptide is predicated on the E911K point mutation, which creates a lysine anchor residue essential for stable binding to the HLA-A*03 pocket . The wild-type peptide (EINKNPKYK) fails to bind HLA-A*03 effectively, with an affinity >5000 nM, and is therefore non-immunogenic . Other myosin peptides, even those with similar lengths, lack this specific mutation and its resultant structural and electrostatic properties, leading to profound differences in MHC stabilization and T-cell recognition . Consequently, substituting this specific neoepitope with a generic myosin peptide would result in a complete loss of the desired immunological activity and render experimental results meaningless.

Quantitative Evidence for the Selection of Unconventional myosin-Ib (911-919) over Analogs


Superior HLA-A*03 Binding Affinity of the Mutant (KINKNPKYK) vs. Wild-Type (EINKNPKYK) Peptide

The immunogenicity of the Unconventional myosin-Ib (911-919) peptide is driven by a single amino acid substitution at position 1 (E911K). This mutation increases the peptide's binding affinity for the HLA-A*03 allele by nearly two orders of magnitude compared to the wild-type sequence. The mutant peptide (KINKNPKYK) acts as a strong binder, while the wild-type peptide (EINKNPKYK) is essentially a non-binder .

Neoantigen MHC Class I HLA-A*03 Immunogenicity

Distinct Electrostatic and Structural Basis for HLA-A*03 Pocket Stabilization

The molecular basis for the difference in HLA-A*03 binding affinity between the mutant (KINKNPKYK) and wild-type (EINKNPKYK) peptides is well-defined. The P1 anchor residue in the mutant peptide is a positively charged Lysine (K), whereas in the wild-type it is a negatively charged Glutamic Acid (E). The HLA-A*03 binding pocket favors a positive charge at the P1 position. The negatively charged E in the wild-type creates electrostatic repulsion, destabilizing the peptide-MHC complex. The E911K mutation removes this repulsion and adds favorable electrostatic interactions, resulting in the observed 79-fold increase in affinity .

MHC-peptide interaction Anchor residue Electrostatic complementarity

Functional Validation as an Immunogenic Neoepitope in CD8+ T-Cell Assays

The Unconventional myosin-Ib (911-919) peptide has been functionally validated as an immunogenic neoepitope. In studies involving polyclonally expanded tumor-infiltrating lymphocytes (TILs), it was used to detect antigen-specific T cells by multimer staining, confirming its ability to elicit a measurable T-cell response [1]. In contrast, the wild-type peptide or other irrelevant peptides did not generate a response, as they are not presented by MHC molecules or recognized by T-cells.

T-cell assay Neoepitope validation Multimer staining

Targeted Applications of Unconventional myosin-Ib (911-919) in Immuno-Oncology


Personalized Cancer Vaccine Development

This peptide is an ideal candidate for inclusion in personalized cancer vaccines targeting tumors harboring the MYO1B E911K mutation. Its high affinity for HLA-A*03 ensures efficient presentation by antigen-presenting cells, priming a robust CD8+ T-cell response against tumor cells expressing this specific neoepitope .

T-Cell Monitoring and Immunogenicity Assays

The peptide is a validated reagent for use in ex vivo assays, such as ELISpot and multimer staining, to monitor the frequency and functionality of neoepitope-specific T cells in patients undergoing immunotherapy or in preclinical models .

Development of T-Cell Receptor (TCR)-Based Therapies

The defined peptide-MHC complex serves as a target for the isolation and engineering of high-avidity TCRs. These TCRs can then be used to redirect patient T cells to specifically recognize and kill cancer cells expressing the MYO1B E911K mutation .

Preclinical Validation of Immunotherapy Combinations

This well-characterized neoantigen can be used to create syngeneic tumor models expressing the mutant peptide. These models are invaluable for testing the efficacy of novel immunotherapy combinations (e.g., checkpoint inhibitors plus vaccine) in a controlled, antigen-specific setting .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Unconventional myosin-Ib (911-919)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.